molecular formula C7H7F3N2O2 B1524883 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate CAS No. 1311316-93-4

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B1524883
CAS No.: 1311316-93-4
M. Wt: 208.14 g/mol
InChI Key: BAQUXLNZMWDXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C7H7F3N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoroethyl group attached to the imidazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methyl-1H-imidazole-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

1-methyl-1H-imidazole-2-carboxylic acid+2,2,2-trifluoroethanolDCC2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate+dicyclohexylurea\text{1-methyl-1H-imidazole-2-carboxylic acid} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{DCC}} \text{this compound} + \text{dicyclohexylurea} 1-methyl-1H-imidazole-2-carboxylic acid+2,2,2-trifluoroethanolDCC​2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate+dicyclohexylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 1-methyl-1H-imidazole-2-carboxylic acid and 2,2,2-trifluoroethanol.

    Oxidation and reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate the substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can promote the hydrolysis of the ester bond.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Hydrolysis: The major products are 1-methyl-1H-imidazole-2-carboxylic acid and 2,2,2-trifluoroethanol.

    Oxidation and reduction: Different oxidation states of the imidazole ring can be achieved, leading to various imidazole derivatives.

Scientific Research Applications

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-2-carboxylate: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    2,2,2-trifluoroethyl imidazole-2-carboxylate: Similar structure but without the methyl group on the imidazole ring.

    2,2,2-trifluoroethyl 1H-imidazole-2-carboxylate: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both the trifluoroethyl and methyl groups, which impart distinct chemical properties and reactivity. The trifluoroethyl group enhances the compound’s lipophilicity and stability, while the methyl group can influence its binding interactions with molecular targets.

Properties

IUPAC Name

2,2,2-trifluoroethyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-3-2-11-5(12)6(13)14-4-7(8,9)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQUXLNZMWDXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.